Emivirine

Descripción

This compound has been used in trials studying the treatment of HIV Infections.

This compound is a non-nucleoside reverse transcriptase inhibitor. This compound has a structure typical of a nucleoside analog but has been shown to bind directly to the reverse transcriptase and act as an NNRTI. However, it is no longer in development due to the fact that it causes an increasingly rapid breakdown of other drugs metabolized by the cytochrome P450 enzyme.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a non-nucleoside inhibitor of HIV-1 reverse transcriptase

Structure

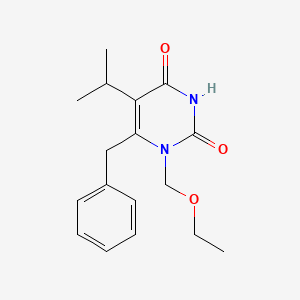

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-benzyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLILORUFDVLTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164437 | |

| Record name | Emivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149950-60-7 | |

| Record name | Emivirine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149950-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emivirine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149950607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMIVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X87G8IX72O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emivirine (MKC-442): An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emivirine, also known as MKC-442, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant activity against Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the HIV-1 reverse transcriptase enzyme. This guide synthesizes available data to offer a technical resource for researchers and professionals in the field of antiviral drug development.

Introduction to this compound (MKC-442)

This compound is a dipyridodiazepinone derivative that exhibits high specificity for HIV-1 reverse transcriptase (RT). As an NNRTI, its mechanism of action is distinct from that of nucleoside reverse transcriptase inhibitors (NRTIs). Instead of competing with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain, this compound binds to a non-catalytic site on the enzyme, inducing a conformational change that inhibits its function.

Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The primary target of this compound is the HIV-1 reverse transcriptase, a crucial enzyme for the replication of the virus. HIV-1 RT is a heterodimer composed of p66 and p51 subunits. The polymerase activity resides in the p66 subunit, which also contains the NNRTI binding pocket.

This compound binds to a hydrophobic pocket located approximately 10 Å away from the polymerase active site. This binding is non-competitive with respect to both the template-primer and the incoming deoxynucleoside triphosphates. The binding of this compound to this allosteric site induces a conformational change in the three-dimensional structure of the enzyme, particularly affecting the "thumb" and "fingers" subdomains of the p66 subunit. This distortion of the enzyme's structure severely restricts the mobility of the thumb subdomain, which is critical for the proper positioning of the template-primer and for the processive DNA synthesis. Ultimately, this allosteric inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Caption: Logical relationship of this compound's intervention in the HIV-1 life cycle.

Quantitative Data on this compound's Activity

The antiviral potency of this compound has been quantified in various in vitro assays. These studies are crucial for understanding its efficacy and for comparing it with other antiretroviral agents.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| IC50 | MT-4 | HIV-1 IIIB | 1.3 nM | |

| IC50 | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 IIIB | 0.4 nM | |

| IC90 | MT-4 | HIV-1 IIIB | 3.0 nM |

IC50 (50% inhibitory concentration) and IC90 (90% inhibitory concentration) values represent the concentration of this compound required to inhibit viral replication by 50% and 90%, respectively.

Experimental Protocols

The determination of this compound's mechanism of action and its antiviral activity relies on specific and reproducible experimental methodologies.

Reverse Transcriptase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.

-

Objective: To quantify the inhibition of recombinant HIV-1 RT by this compound.

-

Methodology:

-

Recombinant HIV-1 RT is purified from an E. coli expression system.

-

The enzyme is incubated with a poly(rA)-oligo(dT) template-primer.

-

The reaction is initiated by the addition of 3H-labeled deoxythymidine triphosphate (dTTP).

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed at 37°C and is then stopped by the addition of trichloroacetic acid (TCA).

-

The TCA-precipitated, radiolabeled DNA is collected on glass fiber filters.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

The concentration of this compound that inhibits the enzyme activity by 50% (IC50) is calculated.

-

Caption: Experimental workflow for the HIV-1 reverse transcriptase inhibition assay.

Cell-Based Antiviral Assay

This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.

-

Objective: To determine the concentration of this compound required to inhibit viral replication in cultured cells.

-

Methodology:

-

Susceptible cell lines (e.g., MT-4 cells or PBMCs) are infected with a known amount of HIV-1.

-

Immediately after infection, the cells are cultured in the presence of serial dilutions of this compound.

-

The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 and IC90 values are calculated by determining the this compound concentrations that cause a 50% and 90% reduction in the level of the viral marker, respectively, compared to untreated control cultures.

-

Resistance Profile

As with other NNRTIs, prolonged exposure to this compound can lead to the selection of resistant viral strains. The primary mutations associated with this compound resistance occur within the NNRTI binding pocket of the reverse transcriptase. Common mutations include K103N and Y181C. The K103N mutation is known to confer cross-resistance to a wide range of NNRTIs.

Conclusion

This compound (MKC-442) is a highly potent NNRTI that effectively inhibits HIV-1 replication through an allosteric mechanism. By binding to a specific hydrophobic pocket in the reverse transcriptase enzyme, it induces a conformational change that disrupts the enzyme's function, thereby halting the conversion of viral RNA to DNA. The in vitro data underscores its significant antiviral activity. Understanding the precise mechanism of action, as detailed in this guide, is fundamental for the rational design of next-generation NNRTIs and for the development of effective combination antiretroviral therapies.

Emivirine: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emivirine, also known by its developmental code MKC-442, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection.[1][2][3][4] Although its clinical development was discontinued, the study of its chemical properties and synthesis remains a valuable area of research for the development of new antiviral agents. This technical guide provides a detailed overview of the chemical structure and a comprehensive examination of the synthetic pathways for this compound.

Chemical Structure

This compound is a derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA).[4] Its chemical structure is characterized by the presence of a benzyl group at the 6-position, an isopropyl group at the 5-position, and an ethoxymethyl group at the N1-position of the uracil ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6-benzyl-1-(ethoxymethyl)-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione[2] |

| SMILES String | CCOCN1C(=O)NC(=C(C(C)C)C1=O)CC2=CC=CC=C2 |

| CAS Number | 149950-60-7[4] |

| Molecular Formula | C₁₇H₂₂N₂O₃[4] |

| Molecular Weight | 302.37 g/mol [4] |

Synthesis of this compound

The synthesis of this compound can be conceptually broken down into two primary stages: the formation of the core pyrimidine ring with the desired substituents at positions 5 and 6, followed by the introduction of the ethoxymethyl group at the N1 position. A plausible synthetic route is outlined below, based on established methods for the synthesis of uracil derivatives.[5][6]

Logical Flow of this compound Synthesis

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-benzyl-5-isopropyluracil (Intermediate 1)

A common method for the synthesis of the 6-benzyl-5-isopropyluracil core involves a multicomponent condensation reaction.

-

Reaction: A Biginelli-type condensation or a similar cyclocondensation reaction can be employed. This typically involves the reaction of a β-ketoester (ethyl isobutyrylacetate), an aldehyde (phenylacetaldehyde), and urea in the presence of an acid catalyst.

-

Illustrative Protocol:

-

To a solution of ethyl isobutyrylacetate (1 equivalent) and phenylacetaldehyde (1 equivalent) in a suitable solvent such as ethanol, add urea (1.2 equivalents) and a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield 6-benzyl-5-isopropyluracil.

-

Step 2: Synthesis of this compound (Final Product)

The final step involves the N1-alkoxymethylation of the uracil intermediate.

-

Reaction: 6-benzyl-5-isopropyluracil is reacted with chloromethyl ethyl ether in the presence of a base to introduce the ethoxymethyl group at the N1 position.

-

Illustrative Protocol:

-

To a solution of 6-benzyl-5-isopropyluracil (1 equivalent) in an aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents).

-

The mixture is stirred at room temperature for a short period to allow for the formation of the corresponding anion.

-

Chloromethyl ethyl ether (1.1 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford this compound.

-

Quantitative Data

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Data not explicitly available in the searched literature. Expected signals would include those for the ethoxy, methyl, methine, methylene, and aromatic protons. | Data not explicitly available in the searched literature. Expected signals would include those for the carbonyl, aromatic, and aliphatic carbons. |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and a plausible synthetic route for this compound. While detailed experimental protocols and quantitative data for the direct synthesis of this compound are not exhaustively documented in publicly available literature, the presented methodologies are based on well-established synthetic transformations for uracil derivatives and provide a strong foundation for researchers in the field of medicinal chemistry and drug development. Further research to optimize the synthetic route and fully characterize the compound and its analogs could lead to the discovery of novel and more effective antiviral agents.

References

- 1. Multiple pathways in the synthesis of new annelated analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C17H22N2O3 | CID 65013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs this compound and GCA-186 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, this compound) with improved activity against HIV-1 and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Emivirine: A Technical Guide to a Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emivirine (formerly MKC-442), with the chemical formula C₁₇H₂₂N₂O₃, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection.[1] Structurally a pyrimidone derivative, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, it exhibits a unique characteristic of being a nucleoside analog that functions as an NNRTI.[2] this compound demonstrated potent and selective inhibition of HIV-1 reverse transcriptase in preclinical studies.[3][4] However, its clinical development was discontinued, and it did not receive regulatory approval.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro efficacy, preclinical pharmacokinetic data, and generalized experimental protocols for its evaluation. Due to the cessation of its development, detailed human clinical trial data on pharmacokinetics and efficacy are not extensively available in peer-reviewed literature.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the enzyme, NNRTIs like this compound bind to a hydrophobic pocket in the p66 subunit of the RT, distant from the active site.[6] This binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting the conversion of viral RNA into DNA.[6] This allosteric inhibition is a hallmark of the NNRTI class of antiretroviral drugs.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and in vitro studies.

Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase

| Parameter | Value | Conditions |

| Ki | 0.20 µM | dTTP-dependent DNA polymerase activity |

| 0.01 µM | dGTP-dependent DNA or RNA polymerase activity | |

| IC₅₀ | 1.6 to 19 nM | Against laboratory-adapted strains of HIV-1 |

| 2 to 40 nM | Against clinical isolates of HIV-1 |

IC₅₀ (Half maximal inhibitory concentration) and Ki (Inhibition constant) values are critical measures of a drug's potency.[7]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Parameter | Value | Dosing |

| Rat | Oral Absorption | 68% | 50 mg/kg, Gavage |

| Brain-to-Plasma Ratio | Equal levels in plasma and brain | 250 mg/kg, Oral | |

| Monkey | Pharmacokinetics | Linear | N/A |

Note: Detailed human pharmacokinetic data from clinical trials are not publicly available.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not widely published. However, the following sections describe generalized but detailed methodologies for key experiments typically used for the characterization of NNRTIs.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of a compound against HIV-1 reverse transcriptase.

Objective: To determine the IC₅₀ value of this compound against recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.1% Triton X-100)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microtiter plate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the various concentrations of this compound or DMSO (vehicle control).

-

Initiate the reaction by adding the recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Start the polymerase reaction by adding [³H]-dTTP.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding cold TCA.

-

Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

-

Wash the filters with TCA and ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Anti-HIV-1 Assay

This protocol describes a general method to assess the antiviral activity of a compound in a cell culture system.[8]

Objective: To determine the EC₅₀ (half maximal effective concentration) of this compound in inhibiting HIV-1 replication in a susceptible cell line.

Materials:

-

A susceptible human T-cell line (e.g., MT-4, CEM-SS)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB, NL4-3)

-

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

This compound stock solution (in DMSO)

-

A method to quantify viral replication (e.g., p24 antigen ELISA, luciferase reporter assay)

-

A method to assess cell viability (e.g., MTT assay)

Procedure:

-

Seed the T-cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the this compound dilutions to the cells.

-

Infect the cells with a standardized amount of HIV-1.

-

Include uninfected cells as a negative control and infected, untreated cells as a positive control.

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

-

After incubation, collect the cell supernatant to quantify viral replication using a p24 ELISA or another appropriate method.

-

In a parallel plate, assess the cytotoxicity of this compound at the same concentrations using an MTT assay to determine the CC₅₀ (50% cytotoxic concentration).

-

Calculate the percentage of inhibition of viral replication for each this compound concentration and determine the EC₅₀ value.

-

The selectivity index (SI) can be calculated as the ratio of CC₅₀ to EC₅₀.

Visualizations

Experimental Workflow for In Vitro Anti-HIV-1 Assay

Caption: Workflow for a cell-based anti-HIV-1 assay.

Generalized Metabolic Pathway of this compound

Caption: Generalized metabolic pathway of this compound.

Conclusion

This compound is a potent NNRTI that showed promise in early preclinical and clinical development.[2][4] Its unique structural and functional characteristics made it a subject of significant interest. However, its development was ultimately halted, and as a result, a comprehensive public record of its clinical pharmacology and metabolic fate is unavailable. This guide provides a summary of the known scientific information on this compound, offering valuable insights for researchers in the field of antiretroviral drug discovery and development. The provided generalized protocols and pathways serve as a template for the evaluation of similar compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Safety assessment, in vitro and in vivo, and pharmacokinetics of this compound, a potent and selective nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

Emivirine: A Technical Chronicle of a Unique NNRTI in HIV Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Emivirine, also known as MKC-442, holds a unique position in the history of HIV research. Structurally resembling a nucleoside analog, it functionally acts as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), a dichotomy that sets it apart from other antiretroviral agents.[1] This technical guide provides a comprehensive overview of the discovery, development, and scientific history of this compound, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. While this compound's journey did not culminate in regulatory approval, its story offers valuable insights into the drug discovery process, particularly in the context of HIV therapeutics.[2]

Discovery and Lead Optimization

This compound emerged from the optimization of a class of compounds known as 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives. These compounds were identified as a promising series of NNRTIs. The lead optimization process focused on modifying the substituents on the uracil ring to enhance antiviral potency and improve the resistance profile. This effort ultimately led to the synthesis of this compound, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, which demonstrated potent and selective activity against HIV-1.[3]

Mechanism of Action

This compound exerts its anti-HIV-1 activity by non-competitively inhibiting the viral enzyme reverse transcriptase (RT).[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site.[3] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the polymerization of viral DNA.

Preclinical Data

In Vitro Antiviral Activity & Cytotoxicity

This compound demonstrated potent activity against wild-type HIV-1 and certain NNRTI-resistant strains in various cell lines.

| Parameter | Virus/Cell Line | Value | Reference |

| Ki (dTTP-dependent) | HIV-1 RT | 0.20 µM | [4] |

| Ki (dGTP-dependent) | HIV-1 RT | 0.01 µM | [4] |

| EC50 | Wild-type HIV-1 | 0.02 µM | [5] |

| CC50 | Human bone marrow progenitor cells | >100 µM | [4] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models provided essential data for advancing this compound to clinical trials.

| Parameter | Species | Value | Reference |

| Oral Absorption | Rat | 68% | [3][4] |

| Lethal Oral Dose (Male) | Rat | ≥3 g/kg | [4] |

| Lethal Oral Dose (Female) | Rat | 2.5 g/kg | [4] |

Clinical Development

This compound progressed through Phase I and II clinical trials to evaluate its safety, tolerability, and efficacy in HIV-infected individuals.

Phase I/II Clinical Trial Results

Early phase clinical trials showed that this compound was generally well-tolerated and exhibited significant antiviral activity.[1] A notable Phase I/II double-blind, placebo-controlled study demonstrated a substantial reduction in viral load.

| Dosage | Duration | Viral Load Reduction | Reference |

| 750 mg b.i.d. | 1 week | 96% | [1] |

Despite these promising early results, further clinical development of this compound was halted, and it did not receive regulatory approval.[2]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)

This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA)-based method for determining the inhibitory activity of compounds against HIV-1 RT.

-

Preparation of Reagents:

-

Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.

-

Prepare a solution of poly(A) template and oligo(dT) primer.

-

Prepare a solution of dNTPs, including biotin-labeled dUTP.

-

Reconstitute recombinant HIV-1 RT to a working concentration.

-

Prepare serial dilutions of this compound and control inhibitors.

-

-

Assay Procedure:

-

Coat a 96-well microtiter plate with streptavidin.

-

In a separate reaction plate, combine the reaction buffer, poly(A)-oligo(dT), dNTPs, and the test compound (this compound) or control.

-

Initiate the reaction by adding HIV-1 RT to each well.

-

Incubate the reaction plate at 37°C for 1 hour.

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to the streptavidin-coated plate and incubate to allow the biotinylated DNA product to bind.

-

Wash the plate to remove unbound components.

-

Add a horseradish peroxidase (HRP)-conjugated anti-digoxigenin antibody (if digoxigenin-labeled dUTP is used) or an HRP-conjugated anti-biotin antibody.

-

Incubate and wash the plate.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

-

Stop the colorimetric reaction with an acid solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound compared to the no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Synthesis of this compound (Illustrative Pathway)

The synthesis of this compound (6-benzyl-1-(ethoxymethyl)-5-isopropyluracil) can be achieved through a multi-step process, a simplified representation of which is provided below. For detailed, step-by-step laboratory procedures, including specific reagents, quantities, and reaction conditions, consultation of the primary medicinal chemistry literature is recommended.[5]

Resistance

As with other NNRTIs, prolonged exposure to this compound can lead to the selection of drug-resistant strains of HIV-1. Genotypic and phenotypic analyses have shown that mutations in the NNRTI binding pocket of the reverse transcriptase can reduce the binding affinity of this compound, thereby decreasing its antiviral efficacy.[1] Studies on analogues of this compound have been conducted to overcome resistance conferred by common NNRTI mutations such as Y181C and K103N.[6]

Conclusion

This compound represents a noteworthy chapter in the development of anti-HIV therapeutics. Its unique structural and functional characteristics, coupled with its potent in vitro activity, underscored the potential of the HEPT class of compounds. Although it did not achieve clinical use, the research surrounding this compound has contributed significantly to our understanding of HIV-1 reverse transcriptase inhibition and the challenges of drug resistance. The data and methodologies developed during its investigation have informed the design and development of subsequent generations of NNRTIs, leaving a lasting legacy in the ongoing effort to combat HIV/AIDS.

References

- 1. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs this compound and GCA-186 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Emivirine's Interaction with HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emivirine (also known as MKC-442) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection. Despite its structural resemblance to a nucleoside analog, it functions as a classic NNRTI by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme.[1] This binding induces conformational changes that ultimately inhibit the enzyme's DNA polymerase activity, a critical step in the viral replication cycle. Although this compound did not proceed to clinical use, its study has provided valuable insights into the mechanism of NNRTI action and the development of resistance.[2] This guide provides an in-depth technical overview of this compound's interaction with HIV-1 RT, summarizing key quantitative data, experimental methodologies, and the molecular basis of its inhibitory action.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound has been characterized through both enzymatic and cell-based assays. The following tables summarize the available quantitative data.

| Parameter | Substrate | Value (µM) | Enzyme |

| Ki | dTTP-dependent DNA polymerase activity | 0.20[3] | Recombinant HIV-1 RT |

| Ki | dGTP-dependent DNA polymerase activity | 0.01[3] | Recombinant HIV-1 RT |

Table 1: this compound Inhibition Constants (Ki) against HIV-1 Reverse Transcriptase. This table presents the inhibitor constant (Ki) of this compound for the RNA-dependent DNA polymerase activity of HIV-1 RT using different deoxynucleotide triphosphates.

| HIV-1 Strain | Mutations | IC50 (µM) | Cell Line |

| IIIB (Wild-Type) | - | 0.032[3] | MT-4 |

| A17-mutant | K103N + Y181C | > 100[3] | MT-4 |

Table 2: this compound 50% Inhibitory Concentration (IC50) against Wild-Type and Resistant HIV-1. This table shows the concentration of this compound required to inhibit viral replication by 50% in cell culture. A significantly higher IC50 value against the mutant strain indicates resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the key assays used to characterize this compound's activity.

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay quantifies the ability of a compound to inhibit the DNA polymerase activity of purified HIV-1 RT.

Principle: The assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into a newly synthesized DNA strand using a synthetic template/primer. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template/primer

-

[³H]TTP (tritiated thymidine triphosphate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound (or other inhibitors) at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]TTP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]TTP.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control and determine the IC50 value.

Cell-Based Anti-HIV Assay (MTT Method)

This assay determines the antiviral activity of a compound in a cellular context by measuring its ability to protect cells from the cytopathic effects of HIV-1 infection.

Principle: HIV-1 infection of certain T-cell lines, such as MT-4, leads to cell death (cytopathic effect). The MTT assay measures the metabolic activity of living cells, which is proportional to the number of viable cells. An effective antiviral agent will protect the cells from virus-induced death, resulting in a higher MTT signal.

Materials:

-

MT-4 human T-cell line

-

HIV-1 viral stock (e.g., strain IIIB)

-

This compound (or other test compounds) at various concentrations

-

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Infect the cells with a pre-titered amount of HIV-1. Include uninfected and virus-infected control wells without any compound.

-

Incubate the plates at 37°C in a CO₂ incubator for a period that allows for significant cytopathic effect in the virus control wells (typically 4-5 days).

-

Add MTT solution to each well and incubate for a few hours. The viable cells will convert the yellow MTT into purple formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell protection for each this compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) from parallel experiments without virus infection.

Mechanism of Action and Molecular Interactions

This compound, like other NNRTIs, is an allosteric inhibitor of HIV-1 RT. Its mechanism of action can be visualized as a series of molecular events.

Logical Flow of this compound's Inhibitory Action

Caption: Logical flow of this compound's allosteric inhibition of HIV-1 RT.

Experimental Workflow for Determining this compound's IC50

The process of determining the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 RT involves a systematic enzymatic assay.

Caption: Experimental workflow for determining the IC50 of this compound.

Structural Basis of Interaction and Resistance

The interaction of this compound with HIV-1 RT has been elucidated through X-ray crystallography, revealing the precise binding mode within the NNRTI binding pocket (NNIBP). The PDB entry 1RT1 contains the crystal structure of this compound (MKC-442) in complex with HIV-1 RT.[4]

The NNIBP is a hydrophobic pocket located on the p66 subunit, approximately 10 Å from the polymerase active site. Key amino acid residues that form this pocket and interact with NNRTIs include Leu100, Lys101, Lys103, Val106, Val179, Tyr181, Tyr188, Trp229, and Pro236. The binding of this compound to this pocket induces a conformational change in the enzyme, particularly affecting the "thumb" and "fingers" subdomains, which restricts the flexibility required for DNA polymerization.

Resistance to this compound, and NNRTIs in general, primarily arises from mutations in the amino acid residues lining the NNIBP. The most common mutations that confer resistance to this compound include Y181C and K103N.[5] These mutations can reduce the binding affinity of the inhibitor through steric hindrance or the loss of favorable interactions. For instance, the Y181C mutation removes a critical aromatic ring that forms a pi-stacking interaction with the benzyl group of this compound.

To overcome resistance, analogues of this compound were designed. For example, compound GCA-186, which has additional 3',5'-dimethyl substituents on the benzyl ring, was designed to form closer contacts with the conserved Trp229 residue. This analogue demonstrated an approximately 30-fold greater inhibitory effect against the Y181C mutant virus compared to this compound.[5] The crystal structure of GCA-186 in complex with HIV-1 RT is available under PDB ID 1C1B.

Conclusion

This compound serves as a significant case study in the development of NNRTIs for HIV-1. While it ultimately failed in clinical trials, the research surrounding its mechanism of action, interaction with HIV-1 RT, and the development of resistance has contributed substantially to the broader understanding of this important class of antiretroviral drugs. The quantitative data, experimental protocols, and structural insights detailed in this guide provide a comprehensive resource for researchers in the field of antiviral drug discovery and development. The lessons learned from this compound continue to inform the design of next-generation NNRTIs with improved potency and resistance profiles.

References

- 1. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1rt1 - CRYSTAL STRUCTURE OF HIV-1 REVERSE TRANSCRIPTASE COMPLEXED WITH MKC-442 - Summary - Protein Data Bank Japan [pdbj.org]

- 5. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Emivirine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emivirine (formerly known as MKC-442) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection. Structurally a uracil analog, it exhibits a unique pharmacological profile by functioning as a potent, non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1][2] Although its clinical development was discontinued, the study of this compound provides valuable insights into the structure-activity relationships and resistance profiles of NNRTIs. This document provides an in-depth technical guide to the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo pharmacology, and available clinical data.

Mechanism of Action

This compound exerts its antiviral activity through the non-competitive inhibition of HIV-1 reverse transcriptase.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the active site where nucleosides bind.[3][4] This allosteric binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the polymerase activity required for the conversion of viral RNA into DNA.[4]

Pharmacodynamics

In Vitro Antiviral Activity

This compound has demonstrated potent and selective activity against HIV-1 in vitro. Its efficacy has been evaluated in various cell lines, showing inhibition of viral replication at nanomolar concentrations.

| Parameter | Value | Assay Conditions | Reference |

| Ki (dTTP-dependent) | 0.20 µM | Enzyme assay | [2] |

| Ki (dGTP-dependent) | 0.01 µM | Enzyme assay | [2] |

| IC50 (HIV-1 Lab Strains) | 1.6 - 19 nM | Cell-based assay | [1] |

| EC50 (Wild-Type HIV-1) | 1.3 nM | Cell-based assay | [1] |

Resistance Profile

As with other NNRTIs, the emergence of drug-resistant mutations is a significant concern for this compound. The primary mutation associated with this compound resistance is Y181C in the reverse transcriptase enzyme. This mutation significantly reduces the binding affinity of this compound to the allosteric pocket.

| HIV-1 Strain | EC50 (nM) | Fold Change in EC50 | Reference |

| Wild-Type | 1.3 | - | [1] |

| Y181C Mutant | >1,000 | >769 | [1] |

| K103N Mutant | 1.3 | 1 | [1] |

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

| Parameter | Rat | Monkey | Reference |

| Oral Bioavailability | 68% | Not Reported | |

| Protein Binding | Not Reported | Not Reported | |

| Metabolism | Hepatic | Hepatic | |

| Elimination | Not Reported | Not Reported |

In rats, this compound demonstrated good oral absorption. Studies with liver microsomes indicated that the metabolism of this compound in human microsomes is approximately one-third of that observed in rat and monkey microsomes, suggesting potentially slower clearance in humans.

Human Pharmacokinetics

Detailed human pharmacokinetic data (Cmax, Tmax, AUC, half-life) from clinical trials are not extensively published due to the discontinuation of the drug's development. Early phase trials indicated that the drug was well-tolerated.[5]

Clinical Trials

This compound progressed to Phase I and II clinical trials. An early Phase I/II double-blind, placebo-controlled study involving 49 HIV-positive patients evaluated multiple oral doses (100-1000 mg twice daily for up to 2 months).[6] The results showed that at a dose of 750 mg twice daily, this compound reduced viral load by an average of 96% after one week of therapy.[5][6] This reduction was sustained for two weeks, after which a gradual increase in viral load was observed.[6]

A Phase II/III clinical trial (NCT00002215) was initiated to further evaluate the safety and efficacy of this compound in combination with other antiretroviral agents in treatment-experienced patients.[7] However, the development of this compound was ultimately halted, and detailed results from these later-stage trials are not publicly available.

Safety and Tolerability

Preclinical Toxicology

Preclinical safety assessments in rats and monkeys indicated that this compound was generally well-tolerated. At higher doses, reversible effects on the kidneys and increased liver weights (attributed to enzyme induction) were observed. This compound did not show genotoxic activity.

| Parameter | Result | Species | Reference |

| Genotoxicity | Negative | In vitro/In vivo | |

| Bone Marrow Toxicity (CC50) | 30-50 µM | Human cells | [1] |

Clinical Safety

In early clinical trials, this compound was reported to be generally well-tolerated.[6] The most frequently reported adverse events were transient and included headache, rash, nausea, vomiting, and diarrhea.[6] A comprehensive safety profile from larger, long-term clinical trials is not available.

Experimental Protocols

In Vitro Anti-HIV Activity Assay (General Methodology)

The in vitro anti-HIV activity of this compound was likely determined using a cell-based assay. A general protocol for such an assay is as follows:

-

Cell Culture: A suitable human T-cell line (e.g., MT-4, CEM) is cultured under standard conditions.

-

Virus Infection: Cells are infected with a known titer of HIV-1.

-

Drug Treatment: Immediately after infection, cells are treated with serial dilutions of this compound.

-

Incubation: The treated and untreated (control) infected cells are incubated for a period of 3-7 days.

-

Assessment of Viral Replication: The extent of viral replication is quantified using various methods, such as:

-

p24 Antigen ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.

-

Reverse Transcriptase Activity Assay: Measures the activity of the RT enzyme in the supernatant.

-

Cytopathic Effect (CPE) Assay: Measures the virus-induced cell death, often using a colorimetric agent like MTT.

-

-

Data Analysis: The concentration of this compound that inhibits viral replication by 50% (IC50 or EC50) is calculated from the dose-response curve.

Conclusion

This compound is a potent non-nucleoside reverse transcriptase inhibitor with a well-defined mechanism of action and significant in vitro activity against HIV-1. Preclinical studies demonstrated a favorable pharmacokinetic and safety profile in animal models. While early clinical trials showed promise in reducing viral load, the development of this compound was discontinued. The available data on this compound contributes to the broader understanding of NNRTI pharmacology and the challenges of developing new antiretroviral agents, particularly with respect to the emergence of drug resistance. Further research into the structural basis of this compound's interaction with the HIV-1 reverse transcriptase could still offer valuable information for the design of future NNRTIs with improved resistance profiles.

References

- 1. Safety Assessment, In Vitro and In Vivo, and Pharmacokinetics of this compound, a Potent and Selective Nonnucleoside Reverse Transcriptase Inhibitor of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. go.drugbank.com [go.drugbank.com]

Emivirine analogues and derivatives design

An In-depth Technical Guide to the Design of Emivirine Analogues and Derivatives

Introduction to this compound (MKC-442)

This compound, also known as MKC-442, is an antiviral drug candidate that was investigated for the treatment of HIV infection.[1] It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3] The mechanism of action of NNRTIs involves binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus.[2][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function. A unique characteristic of this compound is that while it is structurally a nucleoside analogue, it functions as an NNRTI.[4]

Despite showing promising antiviral activity in early studies, the development of this compound was discontinued.[1][2] One of the primary challenges with this compound, and NNRTIs in general, is the rapid emergence of drug-resistant viral strains.[5][6] This has necessitated the design of analogues and derivatives with improved efficacy against resistant mutants.

Rationale for the Design of this compound Analogues

The primary driver for designing this compound analogues is to overcome drug resistance. Mutations in the NNRTI binding pocket of the HIV-1 reverse transcriptase can significantly reduce the binding affinity of these inhibitors. Key mutations that confer resistance to this compound and other NNRTIs include Tyr181Cys (Y181C) and Lys103Asn (K103N).[5][6][7] Therefore, the central goal in the design of new this compound derivatives is to create molecules that can effectively inhibit these resistant mutant forms of the reverse transcriptase.

Core Structure and Structure-Activity Relationships (SAR)

The chemical structure of this compound is 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil.[2] Structure-activity relationship (SAR) studies have been crucial in identifying which parts of the molecule can be modified to improve its activity against resistant strains. These studies have revealed that the C6 position of the uracil ring is a critical point for modification to overcome resistance.[5][6][7]

Design Strategies for this compound Analogues

Several strategies have been employed to design this compound analogues with improved properties. These have primarily focused on modifications at the C6 position of the uracil ring to enhance interactions with the NNRTI binding pocket, particularly in mutant reverse transcriptase enzymes.

dot

Caption: Key design strategies for developing this compound analogues.

Key Analogues and Their Design Rationale:

-

TNK-6123 : This analogue incorporates a C6 thiocyclohexyl group. The rationale behind this modification was to introduce greater flexibility, allowing the molecule to better adapt to the altered shape of the NNRTI binding pocket in the Y181C mutant.[5][6][7]

-

GCA-186 : In this derivative, 3',5'-dimethyl substituents were added to the C6-benzyl group. This was designed to create closer contacts with the conserved Trp229 residue in the binding pocket, thereby enhancing binding affinity.[5][6][7]

-

Furoannelated Analogues : These conformationally restricted analogues were designed to lock the aromatic substituent in a position that mimics its bound conformation in the wild-type enzyme.[8]

-

6-Arylvinyl Analogues : This series explored the replacement of the 6-arylketone with a 6-arylvinyl group to potentially improve antiviral activity.[9]

-

6-(Fluorobenzyl) and 6-(Trifluoromethylbenzyl) Analogues : The introduction of fluorine or trifluoromethyl groups was investigated to modulate the electronic and steric properties of the C6 substituent and potentially enhance potency.[10]

Quantitative Data: Antiviral Activity of this compound and its Analogues

The antiviral activity of this compound and its key analogues has been quantified against wild-type HIV-1 and resistant strains. The 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is a standard measure of antiviral potency.

| Compound | Wild-Type HIV-1 EC50 (nM) | Y181C Mutant EC50 (nM) | K103N Mutant EC50 (nM) |

| This compound (MKC-442) | 1.1 | >1000 | >1000 |

| TNK-6123 | 1.2 | 96 | 94 |

| GCA-186 | 1.1 | 33 | 40 |

| 9i (6-(3-fluorobenzyl) analogue) | 20 | - | - |

Data for this compound, TNK-6123, and GCA-186 sourced from[5][6]. Data for 9i sourced from[10]. A hyphen (-) indicates that data was not available in the cited sources.

Experimental Protocols

Synthesis of Key Analogues

-

TNK-6123 (6-cyclohexylthio-1-ethoxymethyl-5-isopropyluracil) : The synthesis involves the treatment of a solution of lithium 2,2,6,6-tetramethylpiperidide in THF with 1-ethoxymethyl-5-isopropyluracil at a temperature below -70 °C. Dicyclohexyl disulfide is then added to this solution to yield the final product.[5]

-

GCA-186 (6-(3',5'-dimethylbenzyl)-1-ethoxymethyl-5-isopropyluracil) : The preparation of GCA-186 has been previously reported in the scientific literature.[5]

-

6-(Fluorobenzyl) Analogues : A key synthetic step for these compounds involves the cross-coupling reaction of 6-chloro-2,4-dimethoxypyrimidines with the appropriate benzylic Grignard reagents.[10]

Antiviral Activity Assay

The antiviral activity of this compound and its analogues is typically determined using cell-based assays. A common method is the inhibition of HIV-1-induced focus formation in MAGI-CCR5 cells.[5] This assay involves the following general steps:

-

Cell Culture : MAGI-CCR5 cells, which are HeLa cells engineered to express CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase reporter gene, are cultured in an appropriate medium.

-

Infection : The cells are infected with a known amount of HIV-1 in the presence of varying concentrations of the test compound.

-

Incubation : The infected cells are incubated for a period of time (e.g., 48 hours) to allow for viral replication and expression of the reporter gene.

-

Staining : The cells are then fixed and stained for β-galactosidase activity. Infected cells will turn blue.

-

Quantification : The number of blue-stained foci (clusters of infected cells) is counted for each drug concentration.

-

EC50 Determination : The EC50 value is calculated as the concentration of the compound that reduces the number of infected foci by 50% compared to a no-drug control.

Mechanism of Action and Resistance

dot

Caption: Interaction of NNRTIs with wild-type and resistant HIV-1 RT.

This compound and other NNRTIs bind to a hydrophobic pocket located approximately 10 Å away from the polymerase active site of HIV-1 reverse transcriptase. This binding allosterically inhibits the enzyme's function. Mutations such as Y181C and K103N alter the size, shape, and charge of this binding pocket, which can lead to a significant loss of binding affinity for the inhibitor.

The designed analogues, TNK-6123 and GCA-186, are able to overcome the effects of these mutations. The increased flexibility of the thiocyclohexyl group in TNK-6123 allows it to fit into the differently shaped binding pocket of the Y181C mutant. The 3',5'-dimethylbenzyl group of GCA-186 is able to form new, favorable interactions with the conserved Trp229 residue, compensating for the loss of interaction with the mutated residue.[5][6]

Conclusion and Future Perspectives

The design of this compound analogues has provided valuable insights into overcoming NNRTI resistance. The strategies of modifying the C6 substituent to increase flexibility and enhance contacts with conserved residues have proven to be effective in restoring activity against clinically relevant mutant strains of HIV-1. These principles can be applied to the design of other classes of NNRTIs to develop more resilient antiretroviral therapies. Future research in this area may focus on further optimizing these analogues to improve their pharmacokinetic properties and to address a broader spectrum of resistance mutations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C17H22N2O3 | CID 65013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of furoannelated analogues of this compound (MKC-442) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 6-arylvinyl analogues of the HIV drugs SJ-3366 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs this compound and GCA-186 - PubMed [pubmed.ncbi.nlm.nih.gov]

Emivirine: An Antiviral Agent with a Narrow Spectrum Limited to HIV-1

A comprehensive review of publicly available scientific literature reveals no evidence of Emivirine's antiviral activity beyond its intended target, the Human Immunodeficiency Virus Type 1 (HIV-1). Extensive searches for in-vitro screening data and specific studies against other viral pathogens, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV), yielded no information to suggest a broader antiviral spectrum. This compound, also known as MKC-442, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that showed promise in early studies against HIV-1 but was ultimately unsuccessful in human clinical trials and its development was discontinued.[1]

Activity Confined to HIV-1 Reverse Transcriptase

This compound's mechanism of action is highly specific to the reverse transcriptase (RT) enzyme of HIV-1, a critical component in the viral replication cycle.[2] As an NNRTI, it binds to a non-essential site on the enzyme, inducing a conformational change that inhibits its function and thereby prevents the conversion of viral RNA into DNA. This specificity is a hallmark of many NNRTIs, and the available data indicates that this compound's activity is restricted to HIV-1, with one source explicitly stating it was without effect on HIV-2.[2]

Lack of Evidence for Broader Antiviral Applications

Despite the urgent and ongoing need for broad-spectrum antiviral agents, there is no indication in the scientific literature that this compound has been repurposed or evaluated for activity against other significant viral pathogens. In vitro antiviral screening is a common practice in drug discovery to identify new uses for existing compounds, yet no such data for this compound has been published.

Due to the absence of any quantitative data, experimental protocols, or identified signaling pathways related to this compound's activity against viruses other than HIV-1, the creation of an in-depth technical guide on its broader antiviral spectrum is not possible at this time. The scientific consensus, based on available information, is that this compound is a failed anti-HIV-1 drug with no known antiviral activity beyond this specific retrovirus.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Antiviral Activity of Emivirine

Introduction

This compound, also known as MKC-442, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent and selective antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1) in vitro.[1][2] Structurally, it is a pyrimidone derivative, specifically 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil.[2][3] Although it has the structure of a nucleoside analog, it functions as an NNRTI by binding directly to the reverse transcriptase enzyme.[3][4] this compound showed promise in early studies but ultimately failed to demonstrate sufficient efficacy in human clinical trials and its development was discontinued.[5][6] Nevertheless, its in vitro profile serves as a valuable case study for the research and development of antiviral agents, particularly NNRTIs.

Mechanism of Action

This compound exerts its antiviral effect by non-competitively inhibiting the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of viral RNA into proviral DNA.[3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a specific, allosteric hydrophobic pocket located near the active site. This binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting its DNA polymerase activity.

The inhibition is specific to HIV-1 RT; this compound has been shown to be ineffective against HIV-2 RT and other DNA polymerases.[1] This specificity is a hallmark of the NNRTI class of antiretroviral drugs.

Quantitative Data Presentation

The in vitro efficacy of this compound has been quantified through various assays, determining its inhibitory concentration (IC50/EC50), cytotoxic concentration (CC50), and enzyme inhibition constant (Ki).

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1

| Compound | Virus Strain | Cell Line | Parameter | Value (µM) | Reference |

| This compound (MKC-442) | LAI | MT-4 | IC50 | 0.008 | [1] |

| This compound (MKC-442) | HIV-1 IIIB | MT-4 | EC50 | 0.03 | [1] |

Table 2: In Vitro Activity of this compound against Resistant HIV-1 Strains

| Mutation(s) | Cell Line | Parameter | Value (µM) | Reference |

| Y181C | MT-4 | EC50 | > 10 | [1] |

| K103N, Y181C | MT-4 | EC50 | > 100 | [1] |

| 41L, 74V, 106A, 215Y (MDR) | MT-4 | EC50 | > 100 | [1] |

Table 3: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | Parameter | Value (µM) | Reference |

| This compound (MKC-442) | MT-4 | CC50 | > 100 | [1] |

| This compound (EMV) | Human Bone Marrow Cells | No Effect | Up to 10 | [1][2] |

| This compound (EMV) | HepG2 | No Effect on Mitochondria | Up to 10 | [1] |

Table 4: Enzyme Inhibition Data for this compound

| Enzyme Activity | Parameter | Value (µM) | Reference |

| dTTP-dependent DNA/RNA Polymerase | Ki | 0.20 | [1][7] |

| dGTP-dependent DNA/RNA Polymerase | Ki | 0.01 | [1][7] |

Combination Studies

In vitro studies have demonstrated that this compound acts synergistically with NRTIs to inhibit HIV-1 replication. Combinations of this compound with two NRTIs, such as stavudine (d4T) and lamivudine (3TC), or d4T and didanosine (ddI), were found to be synergistic in MT-4 cells.[8] These three-drug combinations were capable of completely suppressing the replication of HIV-1 for at least 40 days in cell culture.[8] This suggests that combining this compound with NRTIs could be a potent therapeutic strategy, potentially delaying or preventing the emergence of drug resistance.

Resistance Profile

Prolonged in vitro culture of HIV-1 in the presence of this compound as a single agent leads to the emergence of drug-resistant viral strains.[8] These breakthrough viruses exhibit significantly reduced susceptibility to this compound.[8] Genotypic analysis of these resistant viruses revealed specific amino acid mutations in the reverse transcriptase enzyme.[8] The development of resistance is a common challenge for NNRTIs.

Notably, research has been conducted to design analogues of this compound with improved activity against common drug-resistant mutants. For instance, analogues GCA-186 and TNK-6123 were designed to be more effective against the Tyr181Cys (Y181C) and Lys103Asn (K103N) mutant viruses, showing approximately 30-fold greater inhibitory effects than the parent compound.[9] This highlights a potential strategy to overcome NNRTI resistance.

Experimental Protocols

1. Cell-Based Antiviral Assay (MTT Method)

This assay is used to determine the 50% effective concentration (EC50) of this compound required to protect cells from the cytopathic effects of HIV-1, and the 50% cytotoxic concentration (CC50) of the drug on uninfected cells.

-

Principle: The assay measures the metabolic activity of viable cells via the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

-

Methodology:

-

Cell Plating: Seed MT-4 cells into 96-well microtiter plates.

-

Compound Dilution: Prepare serial dilutions of this compound.

-

Infection & Treatment: For EC50 determination, infect cells with a standard inoculum of HIV-1 and immediately add the drug dilutions. For CC50, add drug dilutions to uninfected cells. Include control wells (cells only, cells + virus).

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified, 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

-

Readout: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Calculation: Calculate EC50 and CC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

-

2. Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 RT.

-

Principle: The assay quantifies the synthesis of DNA from a synthetic template/primer (e.g., poly(rA) template and oligo(dT) primer) by the RT enzyme. The amount of newly synthesized DNA is measured, often using a fluorescent dye that specifically binds to double-stranded DNA (dsDNA) or by incorporating labeled nucleotides.

-

Methodology:

-

Template/Primer Annealing: Anneal a poly(rA) template with an oligo(dT)16 primer.

-

Reaction Setup: In a 96-well plate, combine a reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT) with dTTPs and the annealed template/primer.

-

Inhibitor Addition: Add serial dilutions of this compound (or control inhibitor) to the wells.

-

Enzyme Addition: Add a standardized amount of purified HIV-1 RT enzyme to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stopping Reaction: Terminate the reaction by adding EDTA.

-

Detection: Add a dsDNA-binding fluorescent dye (e.g., PicoGreen).

-

Readout: Measure the fluorescence (e.g., excitation ~490 nm, emission ~523 nm).

-

Calculation: Determine the IC50 value by plotting the percent inhibition of RT activity against the drug concentration.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety Assessment, In Vitro and In Vivo, and Pharmacokinetics of this compound, a Potent and Selective Nonnucleoside Revers… [ouci.dntb.gov.ua]

- 3. This compound | C17H22N2O3 | CID 65013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medkoo.com [medkoo.com]

- 7. This compound (PD004661, MLILORUFDVLTSP-UHFFFAOYSA-N) [probes-drugs.org]

- 8. Three-drug combinations of this compound and nucleoside reverse transcriptase inhibitors in vitro: long-term culture of HIV-1-infected cells and breakthrough viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Emivirine and its Relationship to Uracil Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emivirine (formerly MKC-442) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that, despite its structural resemblance to nucleoside analogues, exerts its anti-HIV-1 activity through a distinct allosteric mechanism. As a derivative of uracil, this compound belongs to a broad class of pyrimidine analogues that have been extensively investigated for their therapeutic potential. This technical guide provides an in-depth analysis of the core relationship between this compound and other uracil analogues, focusing on their structural characteristics, mechanism of action, and inhibitory potency. Detailed experimental protocols for key assays and visualizations of the underlying biochemical pathways and experimental workflows are presented to support further research and development in this area.

Structural Relationship to Uracil

This compound, chemically named 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, is a pyrimidone derivative.[1] Its core structure is that of uracil, a naturally occurring pyrimidine base found in RNA. The anti-HIV activity of this compound and its analogues is conferred by specific substitutions at the N-1, C-5, and C-6 positions of the uracil ring.[2]

-

Uracil Core: The foundational six-membered pyrimidine ring.

-

N-1 Substitution: An ethoxymethyl group is attached at this position. This region is critical for interaction with the NNRTI binding pocket of HIV-1 reverse transcriptase.

-

C-5 Substitution: An isopropyl group is present at this position, contributing to the hydrophobic interactions within the binding pocket.

-

C-6 Substitution: A benzyl group at this position plays a crucial role in the molecule's conformation and binding affinity.

The structural modifications to the uracil core distinguish this compound from endogenous nucleosides and other uracil analogues, leading to its specific mechanism of action as an NNRTI.[2]

Mechanism of Action: A Non-Nucleoside Approach

While structurally a nucleoside analog, this compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2] This represents a fascinating dichotomy where a molecule with a nucleoside-like scaffold adopts a completely different inhibitory mechanism.

NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), located approximately 10 Å from the polymerase active site.[3] This binding induces a conformational change in the enzyme, primarily affecting the "thumb" and "fingers" subdomains, which distorts the catalytic site and inhibits the polymerization of viral DNA.[3][4] this compound's binding is non-competitive with respect to the natural deoxynucleotide triphosphates (dNTPs).

The key interactions of this compound and its analogues within the NNRTI binding pocket involve hydrophobic interactions with a number of key amino acid residues.

Signaling Pathway: this compound Inhibition of HIV-1 Reverse Transcriptase

Caption: this compound binds to an allosteric site on HIV-1 RT, inhibiting viral DNA synthesis.

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound and related uracil analogues is typically quantified by the half-maximal inhibitory concentration (IC50) in cell-based assays and the inhibitor constant (Ki) in enzyme assays.

Table 1: In Vitro Anti-HIV-1 Activity of this compound and Selected Uracil Analogues

| Compound | Target | Assay | IC50 (µM) | Ki (µM) | Reference(s) |

| This compound (MKC-442) | HIV-1 RT | Enzyme Assay | - | 0.20 (for dTTP) | [5] |

| 0.01 (for dGTP) | [5] | ||||

| HIV-1 (Wild Type) | Cell-based | 0.02 | - | [2] | |

| GCA-186 | HIV-1 (Wild Type) | Cell-based | - | - | [6] |

| HIV-1 (Tyr181Cys) | Cell-based | ~0.04 | - | [6] | |

| TNK-6123 | HIV-1 (Wild Type) | Cell-based | - | - | [6] |

| HIV-1 (Tyr181Cys) | Cell-based | ~0.04 | - | [6] | |

| 10c (Uracil Analogue) | HIV-1 (Wild Type) | Cell-based | 0.03 | - | [7] |

| Compound 9a (Uracil Derivative) | HIV-1 p24 | Cell-based | 62.5 µg/ml | - | [8] |

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Enzyme-based)

This protocol outlines a method to determine the inhibitory activity of compounds against purified HIV-1 reverse transcriptase.

5.1.1 Materials and Reagents

-

Purified recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT)18 template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Tris-HCl buffer (pH 7.5)

-

KCl

-

MgCl₂

-

EDTA

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Scintillation cocktail

-

Microplate scintillation counter

5.1.2 Procedure

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, and 600 nM poly(rA)-oligo(dT)18.

-

Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

-

Initiate the reaction by adding 25 nM of purified HIV-1 RT.

-